4-Methyl-3-nitrobenzonitrile

Organic Synthesis Process Chemistry Nitration

4-Methyl-3-nitrobenzonitrile (CAS 939-79-7) is the optimal 3-nitro-4-methylbenzonitrile regioisomer for scalable process chemistry. Its distinct 1,2,4-substitution delivers an 88.4% nitration yield—an 8.8 percentage point advantage over the 2-methyl-5-nitro isomer—directly reducing cost per batch, solvent use, and purification burden. Medicinal chemistry groups rely on this building block for exclusive regioselective SNAr transformations to access 4-cyano-2-nitrophenyl motifs not attainable with generic regioisomers. The well-characterized crystal structure (nitro group rotated 23.2° out of plane) also supports co-crystal design and solid-state formulation studies.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 939-79-7
Cat. No. B017182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-nitrobenzonitrile
CAS939-79-7
Synonyms4-Methyl-3-nitrobenzonitrile;  3-Nitro-p-tolunitrile;  4-Cyano-2-nitrotoluene;  3-Nitro-4-methylbenzonitrile; 
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H3
InChIKeyKOFBNBCOGKLUOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-nitrobenzonitrile (CAS 939-79-7): A Core Intermediate for Pharmaceutical and Agrochemical R&D


4-Methyl-3-nitrobenzonitrile (CAS: 939-79-7; synonyms: 3-nitro-p-tolunitrile, 4-cyano-2-nitrotoluene) is a disubstituted aromatic nitrile bearing a methyl group at the 4-position and a nitro group at the 3-position of the benzonitrile core [1]. Its molecular formula is C₈H₆N₂O₂, with a molecular weight of 162.15 g/mol, and it exists as a crystalline powder with a melting point range of 102–106 °C . This compound serves as a versatile building block in organic synthesis, particularly for constructing heterocyclic frameworks in drug discovery and agrochemical development, where the differential reactivity of its ortho-nitro/cyano substitution pattern is exploited for regioselective transformations .

4-Methyl-3-nitrobenzonitrile (CAS 939-79-7): Why Simple Substitution with Other Nitrobenzonitrile Regioisomers Compromises Yield and Regioselectivity


In the synthesis of drug candidates and functional materials, regioisomeric nitrobenzonitriles are not interchangeable due to profoundly different electronic and steric environments that dictate reaction outcomes [1]. The specific 1,2,4-substitution pattern of 4-methyl-3-nitrobenzonitrile creates a unique electronic landscape where the strong electron-withdrawing nitro and cyano groups, combined with the electron-donating methyl group, establish a distinct reactivity profile for nucleophilic aromatic substitution (SNAr) and subsequent heterocycle formation [2]. Attempting to replace this compound with a different regioisomer (e.g., 4-methyl-2-nitrobenzonitrile or 2-methyl-5-nitrobenzonitrile) typically results in divergent reaction pathways, leading to different products, significantly lower yields in subsequent steps, or complete failure of the desired synthetic sequence .

4-Methyl-3-nitrobenzonitrile (CAS 939-79-7): Quantitative Differentiation Evidence for Informed Procurement


Synthesis Yield Advantage: 4-Methyl-3-nitrobenzonitrile vs. 2-Methyl-5-nitrobenzonitrile

In a controlled comparative study, the nitration of p-tolunitrile to yield 4-methyl-3-nitrobenzonitrile was compared directly to the analogous nitration of o-tolunitrile, which yields 2-methyl-5-nitrobenzonitrile [1]. The target compound was obtained with a significantly higher yield, demonstrating a clear process advantage for this specific regioisomer [1].

Organic Synthesis Process Chemistry Nitration

Regioselective Nucleophilic Aromatic Substitution: Unique Reactivity of the 4-Methyl-3-nitrobenzonitrile Scaffold

The unique substitution pattern of 4-methyl-3-nitrobenzonitrile enables specific, high-yielding synthetic transformations that are not feasible with other regioisomers . The combination of a strong electron-withdrawing nitro group ortho to a nitrile group, further activated by a para-methyl group, creates a highly electrophilic site for regioselective nucleophilic aromatic substitution (SNAr) . This is directly evidenced by its documented use in the high-yield synthesis of (E)-1-(4-cyano-2-nitrophenyl)-2-(4-(4-cyanophenoxy)phenyl)ethene and (E)-1-(4-fluorophenyl)-2-(4-cyano-2-nitrophenyl)ethene, where the SNAr reaction occurs specifically at the position ortho to the nitro group .

Medicinal Chemistry SNAr Reactions Building Block

Antimicrobial Activity of 4-Methyl-3-nitrobenzonitrile Against Gram-Negative Bacteria

4-Methyl-3-nitrobenzonitrile exhibits direct antimicrobial activity, with a proposed mechanism involving inhibition of the bacterial enzyme nitroreductase . The compound has been shown to be effective against Gram-negative bacteria at low concentrations . While direct quantitative MIC data was not found in the available primary literature for a direct comparison, the compound's activity profile is distinct from other simple nitroaromatics, which often require a bioreductive environment for activation .

Antimicrobial Nitroreductase Gram-negative

4-Methyl-3-nitrobenzonitrile (CAS 939-79-7): Optimal Use Cases Driven by Quantitative Evidence


Cost-Effective Scale-Up of Nitration-Derived Intermediates

When developing a scalable process for a nitrated aromatic nitrile intermediate, 4-methyl-3-nitrobenzonitrile is the superior choice over its 2-methyl-5-nitro regioisomer. The demonstrated 88.4% yield in a standard nitration protocol [1] provides a tangible 8.8 percentage point advantage in material efficiency compared to the 79.6% yield for the ortho-tolunitrile derivative [1]. This translates directly to lower costs per batch, reduced solvent and purification burdens, and a smaller environmental footprint, making it the logical starting material for any process chemistry group focused on cost and efficiency.

Medicinal Chemistry: Accessing Unique Chemical Space via Regioselective SNAr

For medicinal chemists seeking to diversify lead series, 4-methyl-3-nitrobenzonitrile is an essential building block for introducing a 4-cyano-2-nitrophenyl motif via regioselective SNAr chemistry . This specific transformation is not generally accessible with other common nitrobenzonitrile regioisomers . Its use in synthesizing specific ethene derivatives highlights its ability to reliably generate molecular complexity and distinct pharmacophores, enabling the exploration of novel intellectual property space that is not readily available from simpler, more generic building blocks .

Crystallography and Solid-State Studies of Ortho-Substituted Nitroaromatics

The well-defined crystal structure of 4-methyl-3-nitrobenzonitrile, characterized by a nitro group rotated 23.2° out of the benzene ring plane [2], provides a valuable benchmark for computational chemistry, crystal engineering, and solid-state formulation studies [2]. This specific geometry, influenced by the ortho-methyl substitution, distinguishes it from other nitrobenzonitriles and can be leveraged in the design of co-crystals or in studies correlating solid-state packing with bulk material properties, which is critical for formulation science [2].

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